5'-O-benzoyl-2,3'-anhydrothymidine
Overview
Description
5'-O-benzoyl-2,3'-anhydrothymidine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and reactions with nucleophiles.
Synthesis Analysis
- Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine, a related compound, and analyzed its crystal structure. This synthesis process could be relevant for understanding the synthesis of 5'-O-benzoyl-2,3'-anhydrothymidine (Zhao et al., 2008).
Molecular Structure Analysis
- The crystal structure analysis of 5'-O-tosyl-2,3'-anhydrothymidine provides insights into the molecular structure, which could be extrapolated to 5'-O-benzoyl-2,3'-anhydrothymidine. Zhao et al. (2008) found that the crystal belongs to the triclinic system (Zhao et al., 2008).
Chemical Reactions and Properties
- Malin et al. (2001) described the reaction of 5'-O-benzoyl-2,3'-anhydrothymidine with triethylammonium tetrazolide, following a second-order kinetic equation. This study helps in understanding the chemical reactivity of the compound (Malin et al., 2001).
- Korchevskaya et al. (2002) further investigated the kinetics and thermodynamics of reactions involving 5'-O-benzoyl-2,3'-anhydrothymidine, providing detailed insight into its chemical properties (Korchevskaya et al., 2002).
Scientific Research Applications
DNA Synthesis and Labelling Applications :
- 3′-O-(-aminoalkoxymethyl)thymidine 5′-triphosphates, related to 5'-O-benzoyl-2,3'-anhydrothymidine, are effective terminators of DNA synthesis and useful for 3′-labelling in various applications (Hovinen et al., 1994).
Thymidylate Synthase and Dihydrofolate Reductase Inhibition :
- 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine, a scaffold similar to 5'-O-benzoyl-2,3'-anhydrothymidine, exhibits potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, suggesting potential use in medicinal chemistry (Gangjee et al., 2008).
Cytotoxic Activity in Cancer Research :
- Anomeric 3-azido-2',3'-dideoxy-5-benzyloxymethyluracil, structurally related to 5'-O-benzoyl-2,3'-anhydrothymidine, shows cytotoxic activity in vitro, particularly inhibiting thymidine incorporation into DNA of cancer cells (Bakhmedova et al., 1992).
Crystallography and Molecular Structure :
- The study of the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine, a variant of 5'-O-benzoyl-2,3'-anhydrothymidine, provides insights into its molecular conformation, which can be critical in drug design and molecular biology (Zhao et al., 2008).
Anti-HIV Activity :
- Derivatives such as 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and 3'-azido-3'-deoxythymidine, related to 5'-O-benzoyl-2,3'-anhydrothymidine, show promise in anti-HIV activity, demonstrating the potential of such compounds in antiviral therapies (Jie et al., 1990).
Chemical Reaction Kinetics :
- Research on the kinetics of reactions involving 5'-O-benzoyl-2,3'-anhydrothymidine, such as its interaction with dimethylammonium azide, provides valuable information for understanding and optimizing its chemical behavior (Korchevskaya et al., 2002).
Radiopharmaceutical Synthesis :
- The compound plays a role in the synthesis of [18F]FLT, a radiopharmaceutical used in PET imaging, showcasing its utility in diagnostic imaging, especially in oncology (Mitra et al., 2021).
properties
IUPAC Name |
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQUVOAMQGVMKB-MGPQQGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11023922 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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